Vapor Pressure and Sublimation Temperature: Y[N(SiMe₃)₂]₃ Enables Low-Temperature Precursor Delivery
Y[N(SiMe₃)₂]₃ sublimes at 105°C under reduced pressure (10⁻⁴ mmHg) , a significantly lower delivery temperature compared to the widely used β-diketonate precursor Y(thd)₃, which typically requires source temperatures of 140–160°C to achieve adequate vapor pressure for ALD [1]. This lower sublimation temperature reduces the risk of thermal decomposition during precursor delivery and simplifies bubbler/source vessel heating requirements.
| Evidence Dimension | Sublimation / Source Temperature |
|---|---|
| Target Compound Data | 105°C at 10⁻⁴ mmHg (sublimation) |
| Comparator Or Baseline | Y(thd)₃: source temperature 140–160°C for ALD |
| Quantified Difference | 35–55°C lower delivery temperature |
| Conditions | Reduced pressure (10⁻⁴ mmHg) for target; ALD bubbler conditions for comparator |
Why This Matters
Lower source temperature reduces thermal stress on precursor, extends bubbler lifetime, and minimizes premature decomposition that can introduce carbon contamination into deposited films.
- [1] Niinistö, L., et al. Atomic Layer Deposition of Rare Earth Oxides. In: Rare Earth Oxide Thin Films. Topics in Applied Physics, vol 106. Springer, 2007, pp. 15-38. View Source
